molecular formula C9H11NO B117453 o-Acetotoluidide CAS No. 120-66-1

o-Acetotoluidide

Cat. No. B117453
CAS RN: 120-66-1
M. Wt: 149.19 g/mol
InChI Key: BPEXTIMJLDWDTL-UHFFFAOYSA-N
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Description

o-Acetotoluidide is a chemical compound with the molecular formula C9H11NO . It appears as colorless crystals and is insoluble in water . It is used in the synthesis of pigments .


Molecular Structure Analysis

The molecular weight of o-Acetotoluidide is 149.19 g/mol . The IUPAC name for o-Acetotoluidide is N-(2-methylphenyl)acetamide . The InChI representation is InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11) . The Canonical SMILES representation is CC1=CC=CC=C1NC(=O)C .


Chemical Reactions Analysis

o-Acetotoluidide is an amide . Amides react with azo and diazo compounds to generate toxic gases. Flammable gases are formed by the reaction of organic amides with strong reducing agents. Amides are very weak bases (weaker than water) .


Physical And Chemical Properties Analysis

o-Acetotoluidide appears as colorless crystals . It is insoluble in water . The molecular weight of o-Acetotoluidide is 149.19 g/mol .

Scientific Research Applications

Glucose Determination in Biological Material

o-Acetotoluidide is used in the o-toluidine method for determining glucose in biological material, involving a colorimetric assay that produces a stable green color, indicating glucose presence. This method demonstrates specificity for glucose and follows Beer's Law over a wide range of concentrations (Dubowski, 1962).

Synthesis of Chemical Compounds

The compound is utilized in the synthesis of various chemicals, such as p-acetotoluidide, through acylation reactions. These synthesis processes involve controlling reaction conditions like molar ratios, temperature, and time to optimize yields (Zeng Qi-fei, 2011).

Study of Cellular Proliferative Activity

In toxicological studies, o-Acetotoluidide, derived from ortho-toluidine, is used to evaluate the effects on cellular proliferative activity in the urinary bladder. Such studies help in understanding the toxicity and potential carcinogenicity of compounds (Okuno et al., 2019).

Investigating Mechanisms of Carcinogenesis

o-Acetotoluidide analogs are studied for their role in inhibiting carcinogenesis, particularly their influence on binding carcinogens to liver macromolecules. This research provides insights into the mechanisms underlying carcinogenesis and potential methods for prevention (Matsushima & Weisburger, 1969).

Blood Glucose Determination Without Deproteinization

o-Acetotoluidide is also used in methods for determining blood glucose levels without the need for deproteinization. This simplifies the testing process and increases convenience for clinical applications (Ceriotti, 1971).

Study of Glucose Metabolism

Research involving o-Acetotoluidide contributes to understanding glucose metabolism and cellular biology, particularly in the context of O-GlcNAc modification, which is relevant for disease-relevant signaling and enzyme regulation (Bond & Hanover, 2015).

Biotechnological Applications

o-Acetotoluidide derivatives are explored for biotechnological applications, such as in the metabolic engineering of microorganisms for the production of valuable compounds, demonstrating its versatility in scientific research (Mientus et al., 2017).

Safety And Hazards

o-Acetotoluidide is toxic . It can generate hazardous decomposition products . It is recommended to use a NIOSH-approved half face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter when handling this chemical . Polyvinyl chloride gloves may provide protection to contact with this compound .

Relevant Papers

A report of occupational urinary bladder carcinomas in Japanese workers chronically exposed to ortho-toluidine (OTD) and o-Acetotoluidide has been published . OTD is a well-known human urinary bladder carcinogen .

properties

IUPAC Name

N-(2-methylphenyl)acetamide
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InChI

InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11)
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InChI Key

BPEXTIMJLDWDTL-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1NC(=O)C
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Molecular Formula

C9H11NO
Record name O-ACETOTOLUIDIDE
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DSSTOX Substance ID

DTXSID1024413
Record name N-Acetyl-o-toluidine
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Molecular Weight

149.19 g/mol
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Physical Description

O-acetotoluidide appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [HSDB] Colorless crystalline powder; [Alfa Aesar MSDS]
Record name O-ACETOTOLUIDIDE
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Boiling Point

565 °F at 760 mmHg (NTP, 1992), 296 °C
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Solubility

Insoluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, SOL IN BENZENE, GLACIAL ACETIC ACID, INSOL IN HOT WATER
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Density

1.168 (NTP, 1992) - Denser than water; will sink, 1.168 @ 15 °C
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Vapor Pressure

0.000183 [mmHg]
Record name N-Acetyl-o-toluidine
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Product Name

o-Acetotoluidide

Color/Form

CRYSTALS, COLORLESS

CAS RN

120-66-1
Record name O-ACETOTOLUIDIDE
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Record name N-(2-Methylphenyl)acetamide
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Record name Acetamide, N-(2-methylphenyl)-
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Melting Point

230 °F (NTP, 1992), 110 °C
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Synthesis routes and methods I

Procedure details

Acetic anhydride (33.0 mL, 350 mmol) was added to a stirred solution of o-toluidine (30.0 g, 280 mmol) in dichloromethane (500 mL) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 20 h. The reaction mixture was partitioned between DCM and water. The organic phase was washed with brine, then dried (MgSO4) and evaporated in vacuo. The residue was stirred in isohexane at 0° C. for 2 h, then filtered. The precipitate was washed with isohexane and dried under vacuum. The title compound (39.87 g, 95%) was obtained as a pale pink solid. δH (CDCl3) 7.80-7.78 (m, 1H), 7.26-7.20 (m, 2H), 7.13-7.08 (m, 1H), 6.92 (br s, 1H), 2.29 (s, 3H), 2.23 (s, 3H). LCMS (ES+) 150 (M+H)+, RT 0.85 minutes.
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
95%

Synthesis routes and methods II

Procedure details

A Schlenk tube was charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %), KF (350 mg, 6.0 mmol), evacuated, backfilled with Ar. N,N′-Dimethylethylenediamine (11 μL, 0.10 mmol, 10 mol %), 2-iodotoluene (128 μL, 1.01 mmol), N,O-bis(trimethylsilyl)acetamide (300 μL, 1.21 mmol), and toluene (1.0 mL) were added under Ar. The Schlenk tube was sealed with a Teflon valve and the reaction mixture was stirred at 110° C. for 16 h. The resulting suspension was allowed to reach room temperature and then filtered through a 0.5×1 cm pad of silica gel eluting with ethyl acetate (20 mL). The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×15 cm; hexane-ethyl acetate 1:4; 15 mL fractions). Fractions 10-17 provided 78 mg (52% yield) of N-(2-methylphenyl)acetamide as white needles.
Quantity
11 μL
Type
reactant
Reaction Step One
Quantity
128 μL
Type
reactant
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
350 mg
Type
reactant
Reaction Step Two
Name
Quantity
9.6 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

More specifically, o-toluidine (2) is treated with acetic anhydride to acetylate the amino grou to obtain N-acetyl-o-toluidine (3). The compound (3) is nitrated with nitric acid to obtain 2-acetylamino-3-nitrotoluene (4) which is then hydrolyzed with a hydrochloric acid aqueous solution to obtain 2-amino-3-nitrotoluene (5). The compound (5) is diazotized with sodium nitrite in the presence of sulfuric acid and then treated with an aqueous potassium iodide to obtain crude 2-iodo-3-nitrotoluene (6). The crude product is recrystallized from ethanol to obtain a pale yellow pure compound (6) The compound (6) is allowed to react with stirring at 200° C. for 10 hours in the presence of a copper powder, and the reaction mixture is extracted with benzene using a Soxhlet extractor to obtain 6,6'-dimethyl-2,2'-dinitro-1,1'-biphenyl (7). The compound (7) is hydrogenated in the presence of a Raney nickel W2 type catalyst using hydrazine hydrate as a hydrogen source to obtain crude 6,6'-dimethyl-2,2'-diamino-1,1'-biphenyl (8). After the catalyst is removed, the solvent is removed under reduced pressure to obtain a pale yellow pure compound (8). Subsequently, the compound (8) is dissolved in a 47% hydrobromic acid aqueous solution, and a sodium nitrite aqueous solution is slowly added dropwise thereto under ice-cooling (0° C.), followed by stirring at -5° to -3° C. for 2.5 hours. The resulting solution is added slowly to a separately prepared refluxing solution of cuprous bromide in a 47% hydrobromic acid aqueous solution. After the addition, the mixture is further heated at reflux for 2.5 hours. To the reaction mixture are added methylene chloride and water, the mixture is stirred, and an organic layer is concentrated to obtain a black crude crystal. The crystal is purified twice by means of column chromatography to obtain 6,6'-dimethyl-2,2'-dibromo-1,1'-biphenyl (9) as a white crystal. The compound (9) is dissolved in tetrahydrofuran, the solution is cooled to -78° C., and a hexane solution of t-butyllithium is slowly added dropwise to the cooled solution. After the addition, the temperature is elevated to - 45° C., and the reaction is continued for an additional 4 hours. After again cooling to -78° C., a tetrahydrofuran solution of dicyclohexylphosphinic chloride (10) is added to the reaction mixture, followed by allowing to warm to room temperature by spontaneous temperature elevation. The resulting mixture is heated at reflux for 3 hours. The solvent is removed by distillation under reduced pressure, toluene is added to the residue, and the residue is washed successively with a 2N sodium hydroxide aqueous solution and water, followed by concentration. Recrystallization of the concentrate from acetone gives racemic 2,2'-bis(dicyclohexylphosphinyl)-6,6'-dimethyl-1,1'-biphenyl (11) as a white crystal. The racemic compound (11) is dissolved in a mixed solvent of ethyl acetate and chloroform under heating, and a hot ethyl acetate solution of (-)-dibenzoyltartaric acid is added thereto, followed by allowing to stand to precipitate. The precipitated crystal is repeatedly recrystallized until the crystal shows a constant optical rotation
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
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Reaction Step One
[Compound]
Name
amino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

More specifically, o-toluidine (2) is treated with acetic anhydride to acetylate the amino group to obtain N-acetyl-o-toluidine (3). The compound (3) is nitrated with nitric acid to obtain 2-acetylamino-3-nitrotoluene (4) which is then hydrolyzed with a hydrochloric acid aqueous solution to obtain 2-amino-3-nitrotoluene (5). The compound (5) is diazotized with sodium nitrite in the presence of sulfuric acid and then treated with a potassium iodide aqueous solution to obtain crude 2-iodo-3-nitrotoluene (6). The crude product is recrystallized from ethanol to obtain a pale yellow pure compound (6). The compound (6) is allowed to react with stirring at 200° C. for 10 hours in the presence of a copper powder, and the reaction mixture is extracted with benzene using a Soxhlet extractor to obtain 6,6'-dimethyl-2,2'-dinitro-1,1'-biphenyl (7). The compound (7) is hydrogenated in the presence of a Raney nickel W2 type catalyst using hydrazine hydrate as a hydrogen source to obtain crude 6,6'-dimethyl-2,2'-diamino-1,1'-biphenyl (8). After the catalyst is removed, the solvent is removed under reduced pressure to obtain a pale yellow pure compound (8). Subsequently, the compound (8) is dissolved in a 47% hydrobromic acid aqueous solution, and a sodium nitrite aqueous solution is slowly added dropwise thereto under ice-cooling (0° C.), followed by stirring at -5° to -3° C. for 2.5 hours. The resulting solution is added slowly to a separately prepared refluxing solution of cuprous bromide in a 47% hydrobromic acid aqueous solution. After the addition, the mixture is further heated at reflux for 2.5 hours. To the reaction mixture are added methylene chloride and water, the mixture is stirred, and an organic layer is concentrated to obtain a black crude crystal. The crystal is purified twice by means of column chromatography to obtain 6,6'-dimethyl-2,2'-dibromo-1,1'-biphenyl (9) as a white crystal. The compound (9) is dissolved in tetrahydrofuran, the solution is cooled to -78° C., and a hexane solution of t-butyllithium is slowly added dropwise to the cooled solution. After the addition, the temperature is elevated to -45° C., and the reaction is continued for an additional 4 hours. After again cooling to -78° C., a tetrahydrofuran solution of dicyclohexylphosphinic chloride (10) is added to the reaction mixture, followed by allowing to warm to room temperature by spontaneous temperature elevation. The resulting mixture is heated at reflux for 3 hours. The solvent is removed by distillation under reduced pressure, toluene is added to the residue, and the residue is washed successively with a 2N sodium hydroxide aqueous solution and water, followed by concentration. Recrystallization of the concentrate from acetone gives racemic 2,2'-bis(dicyclohexylphosphinyl)-6,6'-dimethyl-1,1'-biphenyl (11) as a white crystal. The racemic compound (11) is dissolved in a mixed solvent of ethyl acetate and chloroform under heating, and a hot ethyl acetate solution of (-)-dibenzoyltartaric acid is added thereto, followed by allowing to stand to precipitate. The precipitated crystal is repeatedly recrystallized until the crystal shows a constant optical rotation.
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
184
Citations
RS Yamamoto, HH Frankel, JH Weisburger - Toxicology and Applied …, 1970 - Elsevier
… groups, the rats on the o-acetotoluidide diets, with or without … Unlike the o-acetotoluidide-fed rats, the rats on o-ABA alone … and in those groups on o-acetotoluidide, with or without FAA. …
Number of citations: 21 www.sciencedirect.com
JJ Brown, RK Brown - Canadian Journal of Chemistry, 1955 - cdnsciencepub.com
… The oil was dissolved in a few milliliters of benzene and the 4-nitro-o-acetotoluidide (5 gm.) which separated was filtered off, mp 151-153" (lit.(12) 150-151"). Evaporation of the filtrate …
Number of citations: 11 cdnsciencepub.com
HG Bray, WV Thorpe - Biochemical Journal, 1948 - ncbi.nlm.nih.gov
… o-Acetotoluidide gave rise in the dog to a compound claimed to be a methylbenzoxazolone. … In addition we were able to show the formation from o-acetotoluidide of anthranilic acid, of …
Number of citations: 22 www.ncbi.nlm.nih.gov
VT Dangap, SL Bonde, GY Rohokale - 1984 - nopr.niscpr.res.in
… These results have been compared with those reported earlier for the brominations of acetanilide, o-acetotoluidide and m-acetotoluidide under identical conditions to provide …
Number of citations: 9 nopr.niscpr.res.in
H Kugita, M Takeda, T Oine, K Higaki - Chemical and pharmaceutical …, 1962 - jstage.jst.go.jp
… o-Acetotoluidide was converted to the sulfonyl chloride by … Chlorosulfonation of o-acetotoluidide was reported to yield 3-… formulated as 5'-alkylsulfonyl-o-acetotoluidide (XI) (R=CH3, …
Number of citations: 2 www.jstage.jst.go.jp
JW MacKenzie - 1964 - ir.library.oregonstate.edu
Application of herbicides to the soil has become an important factor in the production of row crops. Economic production of sugar beet (Beta vulgaris), an important row crop, requires …
Number of citations: 0 ir.library.oregonstate.edu
S Kasai - Osaka city medical journal, 1963 - pubmed.ncbi.nlm.nih.gov
METABOLISM OF 2-BUTYLAMINO-6'-CHLORO-O-ACETOTOLUIDIDE (HOSTACAIN) METABOLISM OF 2-BUTYLAMINO-6'-CHLORO-O-ACETOTOLUIDIDE (HOSTACAIN) …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
EF Eastin - Agronomy Journal, 1972 - Wiley Online Library
… Moench, 'RS 626'] stand of alachlor [2·chloro-2',6'diethyl-N-(methoxymethyl) acetanilide] and acetochlor [2-chloro-N(ethoxymethyl)-6'-ethyl-o-acetotoluidide] were studied with and …
Number of citations: 31 acsess.onlinelibrary.wiley.com
PJ Terry - 4th E. Afr. Herbicide Conference, Arusha., 1970 - cabdirect.org
… Alachlor [α-chloro-2, 6-diethyl-N-(methoxy-methyl)-6-t-butyl-o-acetotoluidide), CP44939 (α-chloro-N-(methoxymethyl)-6-t-butyl-o-acetotoluidide) and fluorodifen, all at 1.7 and 3.4 kg. ai/…
Number of citations: 2 www.cabdirect.org
FD Chattaway, KJP Orton - Journal of the Chemical Society …, 1900 - pubs.rsc.org
… chloro-o-acetotoluidide by chlorinating o-acetotoluidide … solution to one part of o-acetotoluidide dissolved in 5 parts of … chloride of 5-chloro-o-acetotoluidide is formed. The latter is then …
Number of citations: 1 pubs.rsc.org

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